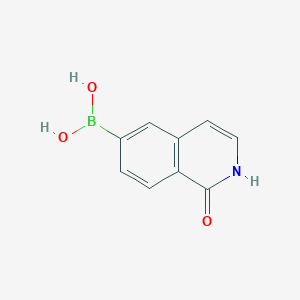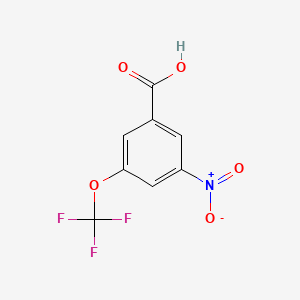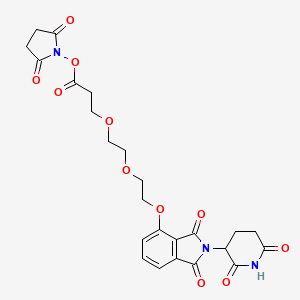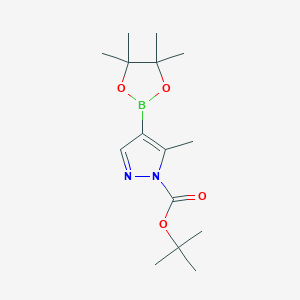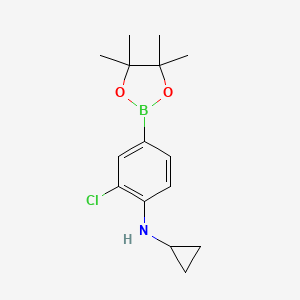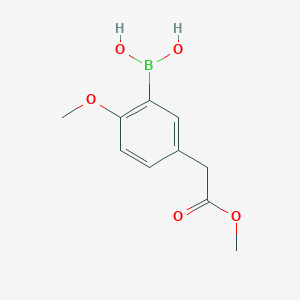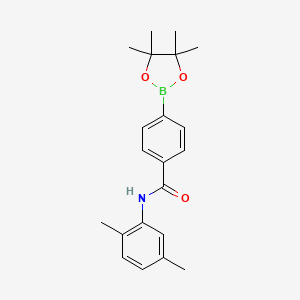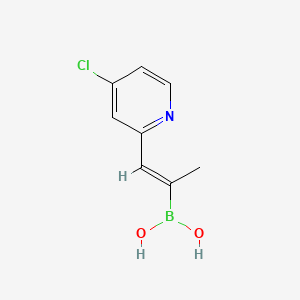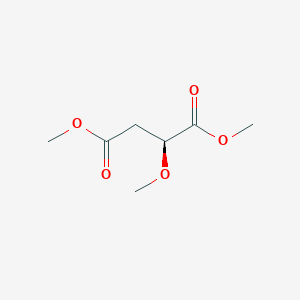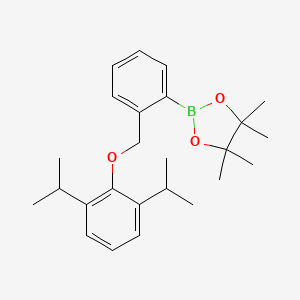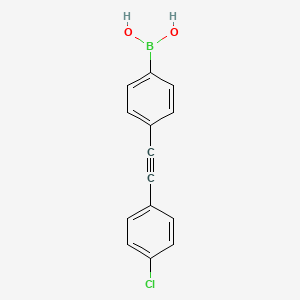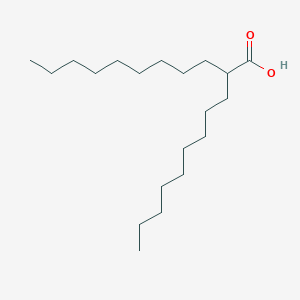
2-Nonylundecanoic acid
Overview
Description
2-Nonylundecanoic acid is a long-chain fatty acid with the molecular formula C20H40O2 It is a carboxylic acid characterized by a nonyl group attached to the second carbon of an undecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nonylundecanoic acid can be synthesized through several methods. One common approach involves the Grignard reaction, where a nonylmagnesium bromide reacts with undecanoic acid chloride to form the desired product. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic hydrogenation of the corresponding unsaturated fatty acid. This process involves the use of a metal catalyst, such as palladium or nickel, under high pressure and temperature conditions. The hydrogenation reaction converts the double bonds in the unsaturated fatty acid to single bonds, resulting in the formation of this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Nonylundecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically occur under acidic conditions and result in the formation of corresponding ketones or aldehydes.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions convert the carboxylic acid group to an alcohol group.
Substitution: The carboxylic acid group in this compound can undergo nucleophilic substitution reactions with reagents such as thionyl chloride or phosphorus tribromide, leading to the formation of acid chlorides or bromides.
Major Products Formed:
Oxidation: Ketones or aldehydes
Reduction: Alcohols
Substitution: Acid chlorides or bromides
Scientific Research Applications
2-Nonylundecanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including esters, amides, and anhydrides.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antifungal agent.
Industry: this compound is used in the production of surfactants, lubricants, and plasticizers due to its unique chemical properties.
Mechanism of Action
2-Nonylundecanoic acid can be compared with other long-chain fatty acids, such as lauric acid, myristic acid, and palmitic acid. While these compounds share similar structural features, this compound is unique due to the presence of the nonyl group at the second carbon position. This structural difference imparts distinct chemical and physical properties, making it suitable for specific applications that other fatty acids may not fulfill.
Comparison with Similar Compounds
- Lauric acid (dodecanoic acid)
- Myristic acid (tetradecanoic acid)
- Palmitic acid (hexadecanoic acid)
Properties
IUPAC Name |
2-nonylundecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-3-5-7-9-11-13-15-17-19(20(21)22)18-16-14-12-10-8-6-4-2/h19H,3-18H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDQUKCNAGVFKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCCC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


